![molecular formula C16H20F3NO4 B15124584 3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B15124584.png)
3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid is an organic compound that features a trifluoromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Trifluoromethylated Intermediate: The trifluoromethyl group is introduced through radical trifluoromethylation, often using reagents like trifluoromethyl iodide and a radical initiator.
Coupling Reaction: The protected amino group and the trifluoromethylated intermediate are coupled using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the radical trifluoromethylation step and automated systems for the protection and coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-[3-(Trifluoromethyl)phenyl]butyric Acid: Lacks the Boc-protected amino group, affecting its reactivity and applications.
Uniqueness
3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid is unique due to the combination of the trifluoromethyl group and the Boc-protected amino group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Biological Activity
3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric acid is a synthetic compound notable for its structural features, including a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety and a butyric acid backbone. The introduction of trifluoromethyl groups enhances the compound's biological activity, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical formula for this compound is C16H20F3NO4, with a molecular weight of 347.33 g/mol. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of compounds, often leading to improved bioavailability and potency.
The biological activity of this compound can be attributed to its interactions with various biological targets. The trifluoromethyl substitution pattern has been shown to enhance binding affinity and inhibitory effects against specific enzymes and receptors. For instance, studies have indicated that compounds with similar structures exhibit significant activity in inhibiting phospholipases, which are crucial in cellular signaling pathways .
Biological Assays and Findings
Research has demonstrated that this compound can modulate various biological processes. Notable findings include:
- Inhibition of Phospholipases : Compounds with trifluoromethyl groups have been reported to show differential inhibition of Group IVA and Group VIA phospholipases, which play roles in inflammatory responses and cell signaling .
- Antitumor Activity : Preliminary studies suggest that similar derivatives may exhibit antiproliferative effects against various cancer cell lines, indicating potential applications in oncology .
- Neurotransmitter Uptake Inhibition : Functionalized amino acids derived from this structure have been designed as inhibitors of GABA uptake, indicating potential applications in neuropharmacology .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features and potential applications of this compound relative to structurally similar compounds:
Case Studies
Several case studies have explored the biological activity of related compounds:
- Cardiac Function Improvement : A study on 4-Phenylbutyric acid demonstrated its ability to improve cardiac function post-myocardial infarction through autophagy modulation, suggesting that structural analogs may also exhibit protective effects in cardiovascular contexts .
- Diabetes Management : The role of Boc derivatives in synthesizing DPP-4 inhibitors like sitagliptin has been well-documented, showcasing their efficacy in managing type 2 diabetes by regulating blood glucose levels through incretin hormone modulation .
Properties
Molecular Formula |
C16H20F3NO4 |
---|---|
Molecular Weight |
347.33 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-5-4-6-11(7-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
ATUJVGXTABSYTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.